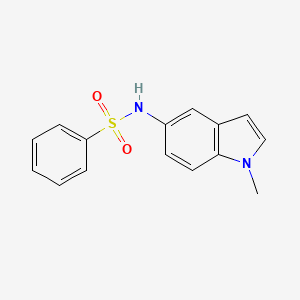

Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)-

CAS No.: 741708-82-7

Cat. No.: VC15900529

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 741708-82-7 |

|---|---|

| Molecular Formula | C15H14N2O2S |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | N-(1-methylindol-5-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H14N2O2S/c1-17-10-9-12-11-13(7-8-15(12)17)16-20(18,19)14-5-3-2-4-6-14/h2-11,16H,1H3 |

| Standard InChI Key | YZNITIQIAWPYEQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)-, possesses the molecular formula C₁₅H₁₄N₂O₂S and a molecular weight of 286.4 g/mol. Its IUPAC name, N-(1-methylindol-5-yl)benzenesulfonamide, reflects the fusion of a benzene ring sulfonylated at the para position and a 1-methylindole group linked via a sulfonamide bridge. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted with a methyl group at the 1-position, enhancing steric and electronic properties critical for biological interactions.

Biological Activities

Anticancer Properties

Benzenesulfonamide derivatives exhibit pronounced anticancer activity by targeting enzymes overexpressed in tumor cells. For instance, structurally related compounds inhibit carbonic anhydrase XII (hCA XII), a metalloenzyme critical for maintaining intracellular pH homeostasis in hypoxic tumor microenvironments . Inhibition of hCA XII disrupts proton extrusion, leading to intracellular acidification and activation of apoptotic pathways. In a study of pyrrole-indole hybrids, compound 15 (a close analog) demonstrated a Kᵢ value of 6.8 nM against hCA XII, surpassing the reference drug acetazolamide (Kᵢ = 12.0 nM) . This inhibition correlates with suppression of the Wnt/β-catenin signaling pathway, downregulating oncogenes such as MYC and Sall4, and inducing cleavage of pro-apoptotic markers like poly(ADP-ribose) polymerase (PARP) and caspase-3 .

Anti-inflammatory Effects

The anti-inflammatory activity of benzenesulfonamides stems from their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins. By attenuating prostaglandin synthesis, these compounds reduce edema, pain, and cytokine release in inflammatory models. Molecular dynamics simulations suggest that the sulfonamide group forms hydrogen bonds with COX-2’s active site, while the indole moiety engages in hydrophobic interactions with adjacent residues.

Mechanism of Action

Carbonic Anhydrase Inhibition

The compound’s sulfonamide group coordinates with the zinc ion in hCA’s active site, displacing the hydroxide ion essential for catalytic activity . This interaction is stabilized by hydrogen bonds between the sulfonamide’s oxygen atoms and residues Thr199 and Glu106. The indole moiety’s methyl group enhances binding affinity by occupying a hydrophobic pocket near the active site, as evidenced by crystallographic studies of analogous inhibitors .

Wnt/β-Catenin Pathway Modulation

In colorectal cancer models, benzenesulfonamide derivatives downregulate β-catenin, a transcriptional co-activator driving oncogene expression. Compound 15 reduces β-catenin levels by 40% in SW480 cells, concomitant with decreased MYC and cyclin D1 expression . This effect is mediated through phosphorylation-dependent degradation of β-catenin, facilitated by glycogen synthase kinase-3β (GSK-3β) activation.

Comparative Analysis with Related Compounds

The inclusion of a methylindole group in benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)-, confers superior hCA XII inhibition compared to acetazolamide, while the absence of a propyl chain (as in the analog from) reduces off-target interactions with metabolic enzymes like alpha-glucosidase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume